molecular formula C22H23ClFN3O4 B2444895 N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235269-42-7

N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2444895
CAS No.: 1235269-42-7
M. Wt: 447.89
InChI Key: LMSCWBMUMVBKRW-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, phenyl, phenoxyacetyl, piperidinyl, and oxalamide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized through the reaction of piperidine with 2-phenoxyacetyl chloride under basic conditions.

    Coupling with Chloro-fluorophenyl Group: The intermediate is then coupled with 3-chloro-4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxalamide Formation: The final step involves the reaction of the coupled intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing chloro or fluoro groups.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(phenyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide stands out due to the presence of the phenoxyacetyl and piperidinyl groups, which confer unique steric and electronic properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O4/c23-18-12-16(6-7-19(18)24)26-22(30)21(29)25-13-15-8-10-27(11-9-15)20(28)14-31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSCWBMUMVBKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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